Product packaging for 3-Bromo-4-ethoxybenzaldehyde(Cat. No.:CAS No. 108373-05-3)

3-Bromo-4-ethoxybenzaldehyde

Cat. No.: B033679
CAS No.: 108373-05-3
M. Wt: 229.07 g/mol
InChI Key: TZUUPGZANQRCHD-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxybenzaldehyde is a high-purity, multifunctional aromatic aldehyde of significant value in synthetic and medicinal chemistry research. This compound features a benzaldehyde core strategically functionalized with a bromo substituent at the 3-position and an ethoxy group at the 4-position. The aldehyde group serves as a highly reactive handle for numerous transformations, including condensations to form imines (Schiff bases) or hydrazones, as well as nucleophilic additions and reductions to yield benzylic alcohols or hydrocarbons. The bromine atom is a crucial site for further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the construction of complex biaryl or extended π-conjugated systems. Concurrently, the electron-donating ethoxy group modulates the electronic properties of the aromatic ring, influencing reactivity and the compound's physicochemical characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B033679 3-Bromo-4-ethoxybenzaldehyde CAS No. 108373-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUUPGZANQRCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363470
Record name 3-bromo-4-ethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108373-05-3
Record name 3-bromo-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-ethoxybenzaldehyde
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Advanced Synthetic Methodologies for 3 Bromo 4 Ethoxybenzaldehyde

Strategic Retrosynthetic Analysis Approaches

Retrosynthetic analysis reveals two primary logical bond disconnections for 3-bromo-4-ethoxybenzaldehyde, leading to distinct synthetic strategies. These approaches involve either introducing the bromine atom before the ethoxy group or vice versa.

Bromination Followed by Etherification Routes Utilizing Activated Benzaldehyde (B42025) Precursors

One common synthetic route begins with the bromination of an activated benzaldehyde precursor, such as 4-hydroxybenzaldehyde (B117250) or 4-fluorobenzaldehyde.

A frequently employed strategy involves the initial bromination of 4-hydroxybenzaldehyde to form 3-bromo-4-hydroxybenzaldehyde (B1265673). nih.gov This intermediate is then subjected to etherification with an ethylating agent, such as bromoethane (B45996) or diethyl sulfate, in the presence of a base to yield the final product. google.com

Alternatively, starting with 4-fluorobenzaldehyde, bromination can be achieved to produce 3-bromo-4-fluorobenzaldehyde (B1265969). The subsequent etherification proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by an ethoxide source. nih.gov This approach can be advantageous due to the activating effect of the fluorine atom towards nucleophilic substitution.

Etherification Prior to Bromination Routes Involving Phenolic Benzaldehyde Intermediates

An alternative retrosynthetic approach involves the initial etherification of a phenolic benzaldehyde intermediate, followed by bromination.

This pathway typically starts with 4-hydroxybenzaldehyde, which is first converted to 4-ethoxybenzaldehyde (B43997) via Williamson ether synthesis. jocpr.com The subsequent step is the electrophilic bromination of 4-ethoxybenzaldehyde. Common brominating agents for this step include bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst. sci-hub.se

Comparative Studies on Regiocontrol and Selectivity in Electrophilic Aromatic Substitution and Nucleophilic Etherification

The choice between these two primary synthetic routes often hinges on considerations of regiocontrol and selectivity.

In the "etherification prior to bromination" route, the ethoxy group of 4-ethoxybenzaldehyde is an ortho-, para-directing activator for electrophilic aromatic substitution. nih.govlibretexts.orgmasterorganicchemistry.com This means that during bromination, the incoming bromine electrophile will be directed to the positions ortho and para to the ethoxy group. Since the para position is already occupied by the aldehyde group, the primary products will be the desired this compound (ortho substitution) and potentially the undesired 2-bromo-4-ethoxybenzaldehyde. Achieving high selectivity for the 3-bromo isomer can sometimes be challenging and may require careful optimization of reaction conditions. nih.gov

Conversely, the "bromination followed by etherification" route can offer better regiocontrol. For instance, when starting with 4-fluorobenzaldehyde, the fluorine atom's directing effects can lead to high selectivity during bromination. The subsequent nucleophilic aromatic substitution is a well-defined reaction that replaces the fluorine with the ethoxy group without affecting the bromine's position. Similarly, starting with 4-hydroxybenzaldehyde, the hydroxyl group directs the incoming bromine to the ortho position, leading to 3-bromo-4-hydroxybenzaldehyde with high regioselectivity. The subsequent etherification does not alter the substitution pattern on the aromatic ring.

Detailed Synthetic Protocols for Core Compound Synthesis

The successful synthesis of this compound relies on the careful control of reaction parameters to maximize yield and purity.

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalytic Systems

The optimization of reaction conditions is crucial for an efficient synthesis. Key parameters include temperature, solvent, and the choice of catalyst.

For the bromination of 4-ethoxybenzaldehyde, the reaction is often carried out at controlled temperatures, for instance between 0 and 25°C, to minimize the formation of side products. Common solvents for this transformation include dichloromethane (B109758) or chloroform (B151607). Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are frequently used to polarize the bromine molecule, making it a more effective electrophile. google.com

In the etherification of 3-bromo-4-hydroxybenzaldehyde, a variety of bases and solvents can be employed. A patent describes the use of sodium hydroxide (B78521) in water with benzyltriethylammonium chloride as a phase-transfer catalyst for a similar etherification, achieving a high yield and purity. google.com Another example uses potassium carbonate in dimethylformamide (DMF). nih.gov Microwave-assisted synthesis has also been explored to optimize reaction conditions, with studies showing that solvent choice and the type of base can significantly impact the outcome. researchgate.netresearchgate.net

Below is an interactive data table summarizing various reaction conditions for the synthesis of related compounds, which can inform the optimization for this compound.

Starting MaterialReagentsSolventTemperatureYield
Isovanillin (B20041)Sodium hydroxide, Bromoethane, Benzyltriethylammonium chlorideWater25°C94.8%
IsovanillinPotassium carbonate, Bromoethane, Tetrabutylammonium (B224687) fluorideWater25°C95.1%
3-bromo-4-fluorobenzaldehydeDiethylamine, Potassium carbonateDMF55°C72.6%
4-hydroxybenzaldehydeIodopropane, Potassium carbonateDMF90°C-

This table presents data from various sources for the synthesis of similar ether-substituted benzaldehydes and may serve as a guide for optimizing the synthesis of this compound. google.comnih.gov

Yield Enhancement Strategies and Purity Considerations in Synthesis

Maximizing the yield and ensuring the purity of this compound are paramount for its use in subsequent applications. Several strategies can be employed to achieve these goals.

To enhance the yield, it is important to carefully control the stoichiometry of the reactants. For instance, in the bromination of 4-ethoxybenzaldehyde, using more than a 1:1 ratio of brominating agent to substrate can lead to the formation of dibrominated byproducts. The choice of catalyst and its loading (typically 5-10 mol%) can also significantly influence the reaction rate and, consequently, the yield.

Purification of the final product is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, can effectively remove impurities. For more challenging separations, silica (B1680970) gel column chromatography using a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) is a common technique. The purity of the final compound is often assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. fishersci.ca A purity of over 97% is often desired for commercial products. fishersci.ca

Considerations for Industrial Production and Scalability of Synthetic Routes

The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges and considerations. For the synthesis of this compound, scalability requires a focus on cost-effectiveness, safety, environmental impact, and process robustness. Key factors include the selection of starting materials, the efficiency of each chemical transformation, and the implementation of technologies that favor large-scale operations.

Two primary synthetic pathways to this compound are typically considered for industrial application:

Direct Bromination of 4-ethoxybenzaldehyde: This route involves the electrophilic aromatic substitution of 4-ethoxybenzaldehyde. The ethoxy group is an ortho-, para-directing activator, making the position ortho to the ethoxy group (and meta to the aldehyde) susceptible to bromination.

Etherification of 3-bromo-4-hydroxybenzaldehyde: This two-step approach begins with the bromination of 4-hydroxybenzaldehyde, followed by the etherification of the resulting intermediate's hydroxyl group to install the ethyl ether.

The industrial viability of these routes hinges on several process parameters. For instance, a method using hydrogen peroxide and hydrobromic acid as brominating agents has been reported to achieve a yield of 70.04% for this compound, presenting a potentially scalable option. evitachem.com

For related compounds, process optimization has demonstrated significant improvements in yield and purity, which are directly applicable considerations for this compound. A patented method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797), a structurally similar compound, highlights the advantages of phase-transfer catalysis. google.com By reacting isovanillin with bromoethane in water using a catalyst like tetrabutylammonium bromide, yields exceeding 95% with purities of over 99% were achieved. google.com This approach is highly suitable for industrial production due to its high efficiency, use of water as a solvent (reducing cost and environmental impact), and simple product isolation via filtration. google.com

The challenges of scaling up from laboratory to commercial production are multifaceted, as summarized in the table below.

ParameterLaboratory ScalePilot / Industrial ScaleKey Considerations for this compound
Reactor Volume0.1 - 5 L100 L - 5000+ LHeat transfer becomes critical. Exothermic reactions like bromination require efficient cooling systems to prevent runaway reactions and side-product formation.
Reagent AdditionManual, dropwise additionAutomated, controlled pumpingControlled addition of bromine or brominating agents is essential to maintain regioselectivity and minimize di-bromination.
Temperature ControlEasily managed with ice baths or heating mantlesRequires jacketed reactors with thermal fluidsPrecise temperature control (e.g., 0–5°C during bromination) is crucial for maximizing yield and purity.
Work-up & PurificationLiquid-liquid extraction, column chromatographyCrystallization, filtration, distillationSwitching from chromatography to crystallization is necessary for cost-effective, large-scale purification. The synthesis of related compounds via phase-transfer catalysis in water allows direct filtration of the product, simplifying the process significantly. google.com
Waste ManagementMinimal, often handled by a central facilitySignificant volumes requiring treatmentAqueous-based syntheses are preferred to minimize organic solvent waste. google.com Use of hazardous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) presents disposal challenges on an industrial scale. uib.nomdpi.com

A comparative analysis of the two primary synthetic routes reveals distinct advantages and disadvantages concerning their scalability.

FactorRoute 1: Bromination of 4-ethoxybenzaldehydeRoute 2: Etherification of 3-bromo-4-hydroxybenzaldehydeIndustrial Scalability Assessment
Number of StepsOneTwoRoute 1 is more atom-economical and has lower processing costs due to fewer steps.
Starting Material CostModerate (4-ethoxybenzaldehyde)Low (4-hydroxybenzaldehyde)Route 2 uses a more readily available and cheaper starting material.
Reaction ControlRequires careful control of bromination to ensure regioselectivity and prevent over-bromination.Bromination of 4-hydroxybenzaldehyde is well-established. The subsequent etherification is typically high-yielding and clean. google.comuib.noRoute 2 may offer better overall process control, as each step can be optimized independently. The etherification step, in particular, can be driven to completion with high purity. google.com
Safety & EnvironmentInvolves handling of hazardous bromine or NBS. Use of chlorinated solvents is common. mdpi.comAlso involves bromination. However, the etherification step can be performed in water with a phase-transfer catalyst, which is a green and safe industrial practice. google.comRoute 2 has a higher potential for being adapted into a greener process, reducing reliance on volatile organic solvents.
Potential for Continuous FlowHigh. Fast, exothermic reactions like bromination are well-suited for the enhanced safety and control of flow reactors. umontreal.camdpi.comHigh. Multi-step syntheses can be linked in a continuous flow system, eliminating the need to isolate intermediates. mdpi.comBoth routes are amenable to modern manufacturing technologies. Continuous flow processing can significantly improve space-time yield and process safety for either pathway. umontreal.ca

Advanced manufacturing technologies, particularly continuous flow chemistry, offer a transformative approach to scaling the synthesis of this compound. Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, enabling highly exothermic or fast reactions to be performed safely and efficiently. umontreal.ca For reactions like bromination or lithiation, this technology minimizes the volume of hazardous intermediates present at any given time, drastically improving process safety. umontreal.ca Reports on related syntheses show that implementing continuous flow systems can increase space-time yield significantly, making it a compelling option for industrial production.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Ethoxybenzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, enabling the introduction of new functional groups and the extension of the carbon skeleton.

Nucleophilic Addition Reactions for Functional Group Introduction

The carbonyl carbon of the aldehyde group in 3-bromo-4-ethoxybenzaldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of a wide array of derivatives. For instance, nucleophilic addition reactions can lead to the formation of alcohols and other functionalized products. smolecule.com The electron-withdrawing nature of the bromine atom and the aldehyde group itself enhances the electrophilicity of the carbonyl carbon, facilitating these reactions.

Reduction Reactions to Corresponding Alcohol Derivatives

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding 3-bromo-4-ethoxybenzyl alcohol. evitachem.comsmolecule.com This transformation is typically achieved using common reducing agents.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comsmolecule.com These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, which upon aqueous workup, results in the formation of the corresponding alcohol. The reduction of various aldehydes and ketones to their corresponding alcohols can be efficiently carried out using zinc borohydride complexes as well. orientjchem.org

Table 1: Reduction of this compound

Reactant Reducing Agent Product
This compound Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) 3-Bromo-4-ethoxybenzyl alcohol

Condensation Reactions, including Claisen-Schmidt and Hydrazide Formation

Claisen-Schmidt Condensation: this compound can participate in Claisen-Schmidt condensation reactions. This reaction involves the base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone to form a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated ketone (a chalcone). d-nb.infonih.gov For example, the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base like potassium hydroxide (B78521) (KOH) yields a chalcone (B49325) derivative. scientific.netscientific.netresearchgate.net Similarly, 3-bromo-4-methoxybenzaldehyde (B45424) can be used to synthesize chalcones. mdpi.com These reactions are fundamental in the synthesis of flavonoids and other related compounds. nih.gov

Hydrazide Formation: The aldehyde group can also react with hydrazides to form hydrazones. For instance, 3-bromo-4-hydroxy-5-methoxybenzaldehyde can be condensed with hexanohydrazide (B1294361) to produce N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)hexanohydrazide. ontosight.ai This reaction typically involves stirring the aldehyde and the hydrazide in a suitable solvent like methanol (B129727). aip.org The resulting hydrazones are a class of compounds with a wide range of biological activities. ontosight.ai A similar reaction of 4-methoxybenzaldehyde (B44291) with 3-bromobenzohydrazide in methanol yields (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate. iucr.org

Table 2: Condensation Reactions of Substituted Benzaldehydes

Benzaldehyde (B42025) Derivative Reactant Reaction Type Product
3-Bromo-4-hydroxy-5-methoxybenzaldehyde 2,4-dihydroxyacetophenone Claisen-Schmidt Condensation 2',4'-Dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone scientific.netscientific.netresearchgate.net
3-Bromo-4-methoxybenzaldehyde 3',4',5'-Trimethoxyacetophenone Claisen-Schmidt Condensation 2-Bromo-3',4,4',5'-tetramethoxychalcone mdpi.com
3-Bromo-4-hydroxy-5-methoxybenzaldehyde Hexanohydrazide Hydrazide Formation N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)hexanohydrazide ontosight.ai
3-Bromo-4-hydroxy-5-methoxybenzaldehyde Salicyl hydrazide Hydrazide Formation (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide aip.org
4-Methoxybenzaldehyde 3-Bromobenzohydrazide Hydrazide Formation (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide iucr.org

Reactions at the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound direct the course of further reactions on the aromatic nucleus.

Electrophilic Substitution Pathways Directed by Substituents

The ethoxy group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The aldehyde group is a deactivating, meta-directing group. The interplay of these directing effects determines the position of incoming electrophiles. The bromine atom's presence can enhance the reactivity of the compound in certain electrophilic substitution reactions. cymitquimica.com For instance, the bromination of 4-hydroxybenzaldehyde (B117250) can be controlled to produce 3-bromo-4-hydroxybenzaldehyde (B1265673).

Nucleophilic Aromatic Substitution (SNAr) on the Bromine Atom

The bromine atom on the aromatic ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. evitachem.com This type of reaction is facilitated by the presence of the electron-withdrawing aldehyde group, which activates the ring towards nucleophilic attack. uni-tuebingen.de Strong nucleophiles such as amines, thiols, or alkoxides can displace the bromide ion. For example, 3-bromo-4-fluorobenzaldehyde (B1265969) can undergo SNAr with an alcohol in the presence of a base to form an ether linkage.

Table 3: Nucleophilic Aromatic Substitution of Brominated Benzaldehydes

Substrate Nucleophile Product
3-Bromo-4-isobutoxybenzaldehyde Amines, thiols, or alkoxides Corresponding substituted benzaldehyde
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde Amines or thiols Corresponding substituted benzaldehyde
3-Bromo-4-fluorobenzaldehyde 2-(Pyrrolidin-1-yl)ethanol 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) bonds, allowing for the introduction of a wide variety of substituents at the 3-position. Among these, the Suzuki-Miyaura coupling reaction is one of the most utilized methods due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives. mdpi.com

The Suzuki-Miyaura reaction involves the coupling of an organohalide (in this case, the bromo-substituent of this compound) with an organoboron compound, such as a boronic acid or a boronic ester. The reaction is catalyzed by a palladium(0) complex. mdpi.comuwindsor.ca The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. uwindsor.ca

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast array of biaryl compounds and other complex molecules starting from this compound. mdpi.com For instance, coupling with arylboronic acids yields 3-aryl-4-ethoxybenzaldehydes, which are precursors to various complex structures. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. mdpi.commdpi.com

Representative Suzuki-Miyaura Coupling Reactions with Bromo-Aryl Aldehydes
Aryl BromideBoronic Acid/EsterCatalyst/LigandBaseSolventConditionsProductYieldReference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious Arylboronic AcidsPd(PPh₃)₄K₃PO₄Not Specified90 °CMonosubstituted and Bisubstituted Products31-46% mdpi.com
2-bromo-4-methoxybenzaldehyde5-formyl-2-methoxyphenylboronic acidPdCl₂(dppf)NaOH (3 M aq.)Not Specified120 °C (Microwave)Bis-benzaldehyde 748% mdpi.com
Bromochalcone 13Boronated chalcone 15Pd(PPh₃)₄Not SpecifiedNot SpecifiedNot SpecifiedArylated chalcone 16Not Specified mdpi.com

Reactions Involving the Ethoxy Group and Its Functionalization

The ethoxy group (-OCH₂CH₃) in this compound is generally a stable ether linkage. However, under specific conditions, it can undergo reactions, primarily involving cleavage of the ether bond. This process, known as O-deethylation, results in the formation of a hydroxyl group, converting the parent molecule into 3-bromo-4-hydroxybenzaldehyde.

One of the significant pathways for the functionalization of such alkoxy groups is through metabolic processes. Cytochrome P450 (CYP) enzymes, for example, can catalyze the O-dealkylation of aromatic ethers. nih.gov This oxidative reaction proceeds via hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. This intermediate then spontaneously breaks down to yield the corresponding phenol (B47542) and acetaldehyde. nih.gov While this is a common metabolic fate for many drug molecules containing alkoxy groups, similar transformations can be achieved in a laboratory setting using specific reagents. nih.gov

Direct chemical cleavage of the aryl-ether bond in the ethoxy group typically requires harsh conditions, such as strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). These reagents are effective for cleaving ethers but may not be compatible with the aldehyde functional group present in the molecule without appropriate protection strategies.

Beyond cleavage, the ethoxy group itself is not highly reactive. It is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. However, in this compound, the positions ortho to the ethoxy group are already substituted (by the bromine and the aldehyde group's carbon), and the para position is occupied by the bromine atom, thus limiting further electrophilic aromatic substitution reactions directed by the ethoxy group.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecular Architecture

The unique arrangement of functional groups in 3-bromo-4-ethoxybenzaldehyde and its analogs makes it a crucial starting material for the synthesis of intricate organic molecules. The aldehyde can undergo reactions like oxidation, reduction, and condensation, while the bromo-substituent is amenable to various coupling and substitution reactions, providing a gateway to molecular diversity. evitachem.comsci-hub.se

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor for their assembly. Analogs of this compound are utilized as building blocks in the creation of complex heterocyclic structures. For instance, the related 3-bromo-4-methoxybenzaldehyde (B45424) is a key reagent in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole, a notable heterocyclic system. chemicalbook.com Furthermore, research on similar bromo-aldehydes demonstrates their utility in constructing azlactones, which are themselves important intermediates for amino acids and other bioactive compounds. mdpi.com The strategic placement of the bromo and aldehyde groups facilitates cyclization reactions, leading to a wide array of ring systems with potential applications in various scientific fields.

The utility of this compound is prominently featured in medicinal chemistry, where it functions as an intermediate in the synthesis of potential therapeutic agents. guidechem.comevitachem.com The core structure is a scaffold for developing molecules with a range of biological activities. Derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. evitachem.comsmolecule.comguidechem.com

Research has shown that related bromo-aldehydes are instrumental in synthesizing complex natural products and their analogs. mdpi.com For example, 3-bromo-4-methoxybenzaldehyde has been used in the total synthesis of engelhardione and as a starting material for antiproliferative bromotyrosine derivatives. chemicalbook.commdpi.com Analogs are also used to create chalcones, which are known precursors to flavonoids and possess antioxidant properties. researchgate.netresearchgate.net The compound's derivatives are also explored in the context of neurological disorders, with the piperidine-containing analog showing potential neuroactive properties. A derivative of this compound has also been identified as a potential inhibitor of sodium-dependent glucose cotransporters (SGLT), suggesting applications in diabetes management.

Precursor/AnalogTarget Bioactive Molecule Class/ExamplePotential Application
3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehydeSGLT InhibitorsDiabetes
3-Bromo-4-methoxybenzaldehydeBromotyrosine DerivativesAntiproliferative mdpi.com
3-Bromo-4-propoxybenzaldehydeCaspase-activating compoundsAnticancer
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehydeAntimicrobial/Anticancer agentsInfectious Diseases, Oncology evitachem.com
3-Bromo-4-methoxybenzaldehydeAnalgesic/Anti-inflammatory intermediatesPain & Inflammation Management ontosight.ai
3-Bromo-4-hydroxy-5-methoxybenzaldehydeChalconesAntioxidant researchgate.net

This table presents examples of bioactive molecules synthesized from this compound or its close analogs, highlighting their potential therapeutic applications.

Beyond pharmaceuticals, this compound and its derivatives are valuable in the agricultural sector. guidechem.com They serve as intermediates in the development of agrochemicals, including pesticides and plant growth regulators. smolecule.com Benzoic acid compounds, which can be derived from benzaldehydes, are known to have herbicidal and antibacterial properties, providing lead structures for new agrochemicals. google.com A patent has been filed for 3-bromo-4-ethoxybenzoic acid, the oxidized derivative of this compound, detailing its effectiveness against agricultural pathogens like apple canker and grape white rot. google.com The patent also highlights its utility as a plant growth regulator, underscoring its importance in agricultural production. google.com This demonstrates the compound's role in creating substances that can protect crops and manage their growth. mdpi.com

Contribution to Functionalized Polymers and Dyes

The reactivity of this compound makes it a useful monomer or precursor in the synthesis of specialty polymers and dyes. smolecule.com Its derivatives can be incorporated into polymer backbones to impart specific functionalities. smolecule.comontosight.ai The presence of the aromatic ring and reactive handles allows for the creation of materials with tailored optical or electronic properties. smolecule.com Furthermore, the compound serves as a precursor in the production of dyes and pigments for various industrial applications. smolecule.com

Precursor for Novel Functional Materials

The application of this compound extends to the creation of novel functional materials. bldpharm.com It is considered a building block for specialty chemicals and materials that have applications beyond traditional polymers and dyes. evitachem.comontosight.ai Its utility in materials science is linked to its capacity to be chemically modified to produce materials with specific, desirable properties for advanced technological uses. bldpharm.comevitachem.com

Application AreaDescription
Functionalized Polymers Serves as a building block or monomer to create polymers with specific chemical functionalities. smolecule.comontosight.ai
Dyes and Pigments Used as an intermediate in the manufacturing of coloring agents for various industries. smolecule.com
Specialty Chemicals Acts as a precursor for the synthesis of unique chemicals used in advanced material applications. evitachem.com
Novel Functional Materials A starting point for developing new materials with tailored physical and chemical properties. bldpharm.comontosight.ai

This table summarizes the documented and potential applications of this compound in the field of materials science.

Computational and Theoretical Investigations of 3 Bromo 4 Ethoxybenzaldehyde and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP, MP2)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with hybrid functionals like B3LYP, are instrumental in studying the electronic structure and properties of molecules. mahendrapublications.com These methods balance computational cost and accuracy, making them suitable for analyzing medium-sized molecules like substituted benzaldehydes.

Prediction of Geometric Parameters and Conformational Analysis

Computational methods are widely used to predict the geometric parameters (bond lengths, bond angles, and dihedral angles) of molecules. For analogues of 3-Bromo-4-ethoxybenzaldehyde, such as 4-methoxybenzaldehyde (B44291), DFT calculations with the B3LYP method and 6-311++G(d,p) basis set have been shown to reproduce experimental bond lengths and angles with reasonable accuracy. mahendrapublications.com Discrepancies between theoretical gas-phase calculations and experimental solid-state data can often be attributed to intermolecular interactions in the crystal lattice. mahendrapublications.com

Conformational analysis of substituted benzaldehydes is crucial as the orientation of the aldehyde and other substituents can influence the molecule's properties. For instance, in 3-fluoro-4-methoxybenzaldehyde, DFT calculations revealed the coexistence of two stable conformers (cis and trans) that differ in the orientation of the aldehyde group relative to the fluorine substituent. researchgate.net Similarly, for this compound, the rotation around the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the rotation within the ethoxy group are the primary conformational variables. The planarity of the benzaldehyde (B42025) group with the aromatic ring is generally favored due to conjugation. Computational studies can determine the relative energies of these conformers, identifying the most stable structures on the potential energy surface. mahendrapublications.com

Table 1: Predicted Geometric Parameters for Benzaldehyde Analogues Note: This table presents representative data for analogous compounds, as specific theoretical data for this compound is not extensively published. The values demonstrate the typical accuracy of DFT/B3LYP calculations compared to experimental X-ray diffraction data.

ParameterCompound AnalogueCalculated Value (DFT/B3LYP)Experimental Value (X-ray)Reference
C-C (ring) bond length (Å)4-Methoxybenzaldehyde1.393 - 1.4721.382 - 1.455 mahendrapublications.com
C=O bond length (Å)4-Methoxybenzaldehyde~1.21~1.20 mahendrapublications.com
C-Br bond length (Å)4-Bromobenzaldehyde~1.91~1.90 mdpi.com
C-C-C (ring) bond angle (°)4-Methoxybenzaldehyde~118 - 122~118 - 122 mahendrapublications.com

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential (MESP))

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For substituted benzaldehydes, the HOMO-LUMO gap is influenced by the nature of the substituents. mahendrapublications.com The electron-donating ethoxy group and the electron-withdrawing bromine atom in this compound would have competing effects on the electron density of the aromatic ring, influencing the energies of the frontier orbitals.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In benzaldehyde derivatives, the most negative potential (typically colored red) is localized around the carbonyl oxygen atom, making it a site for electrophilic attack. The regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the aldehydic hydrogen. mahendrapublications.com The presence of the electronegative bromine atom would also influence the electrostatic potential map.

Spectroscopic Correlations and Vibrational Analysis (e.g., FTIR, Raman, NMR, UV-Vis)

Theoretical calculations are essential for the assignment and interpretation of experimental spectra. By calculating vibrational frequencies (FTIR, Raman), chemical shifts (NMR), and electronic transitions (UV-Vis), a direct comparison with experimental data can be made.

For substituted benzaldehydes like 3-chloro-4-methoxybenzaldehyde (B1194993) and 2-bromo-4-chlorobenzaldehyde, DFT calculations have been successfully used to assign the fundamental vibrational modes. researchgate.netresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method. Key vibrational modes for this compound would include the C=O stretching of the aldehyde group, C-Br stretching, C-O-C stretching of the ethoxy group, and various aromatic C-C and C-H vibrations.

Similarly, theoretical calculations of NMR chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO) can aid in the structural elucidation of complex molecules. researchgate.net Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions, often showing good agreement with experimental results. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Benzaldehyde derivatives have been investigated as inhibitors for various enzymes. For example, substituted benzaldehydes have been studied as inhibitors of phenoloxidase and enzymes related to Alzheimer's disease. mdpi.comnih.gov Molecular docking studies of these compounds help to elucidate the interactions between the ligand and the active site of the protein. mdpi.com For this compound, the carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The bromine atom could potentially engage in halogen bonding with electron-rich residues in the active site. mdpi.comnih.gov Docking simulations would allow for the prediction of binding affinity and the identification of key interacting amino acid residues, providing a rationale for its potential biological activity. nih.gov

Analysis of Intermolecular Interactions, including Hydrogen Bonding

Intermolecular interactions govern the physical properties of molecules in the solid state, such as their crystal packing and melting point. For substituted benzaldehydes, a variety of weak interactions, including C-H···O hydrogen bonds, π-π stacking, and halogen bonding, play a significant role in their supramolecular assembly. nih.gov

Crystal structure analyses of various halogenated benzaldehyde derivatives show that C-H···O interactions involving the aldehyde group are a common and stabilizing feature. nih.govnih.gov Additionally, the presence of a bromine atom in this compound introduces the possibility of halogen bonding (C-Br···O or C-Br···N), a directional non-covalent interaction that can significantly influence crystal packing. nih.govosti.gov π-π stacking interactions between the benzene rings of adjacent molecules are also frequently observed. nih.gov The interplay of these different intermolecular forces dictates the final three-dimensional structure of the molecular crystal. nih.gov

Q & A

Q. What are the common synthetic routes for 3-bromo-4-ethoxybenzaldehyde, and how can purity be optimized?

The compound is typically synthesized via bromination of 4-ethoxybenzaldehyde or ethoxylation of 3-bromobenzaldehyde derivatives. For example, bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) can yield high regioselectivity. Purity optimization involves chromatography (silica gel, ethyl acetate/hexane systems) and recrystallization from ethanol . Monitoring reaction progress via TLC or HPLC ensures minimal byproducts.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H NMR (δ ~10.0 ppm for aldehyde proton, δ ~4.1 ppm for ethoxy group) and 13^{13}C NMR (δ ~190 ppm for carbonyl) confirm functional groups .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of ethoxy) .
  • Mass Spectrometry : Molecular ion peak at m/z 229.07 (C9_9H9_9BrO2_2) .

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and dihedral angles. For example, SHELX software can refine structures, revealing deviations in ethoxy group orientation or bromine positioning, which NMR alone may not resolve .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction mechanisms involving this compound?

Contradictions (e.g., unexpected regioselectivity in cross-coupling reactions) require iterative validation:

  • Control Experiments : Compare outcomes with/without catalysts or ligands.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and electronic effects of bromine/ethoxy groups .
  • Kinetic Studies : Monitor intermediate formation via in-situ IR or stopped-flow techniques .

Q. What strategies improve yield in multi-step syntheses using this compound as a key intermediate?

  • Protection/Deprotection : Use TBS or acetyl groups to shield the aldehyde during bromination or ethoxylation .
  • Catalysis : Pd-catalyzed coupling (Suzuki, Heck) for aryl functionalization; optimize ligand choice (e.g., SPhos for steric hindrance mitigation) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility in SNAr reactions .

Q. How do steric and electronic effects of bromine/ethoxy substituents influence reactivity?

  • Steric Effects : The ethoxy group at C4 hinders nucleophilic attack at C3, favoring meta-substitution in electrophilic reactions.
  • Electronic Effects : Bromine (electron-withdrawing) deactivates the ring, while ethoxy (electron-donating) directs electrophiles to C5/C6. Competitive effects require Hammett analysis or kinetic isotope studies .

Q. What methodologies assess the stability of this compound under varying conditions?

  • Thermal Stability : TGA/DSC to determine decomposition temperatures.
  • Photostability : UV-Vis monitoring under light exposure (e.g., 254 nm).
  • Hydrolytic Stability : pH-dependent studies (e.g., aldehyde oxidation in acidic/basic media) .

Applications in Drug Development

Q. How is this compound utilized in designing bioactive molecules?

It serves as a precursor for:

  • Antimicrobial Agents : Schiff base derivatives (e.g., condensation with hydrazides) .
  • Kinase Inhibitors : Functionalization via Sonogashira coupling to introduce arylacetylene moieties .
  • Fluorescent Probes : Aldehyde group conjugation with amines for pH-sensitive dyes .

Data Analysis and Reporting

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Design of Experiments (DoE) : Taguchi or factorial designs to identify critical variables (e.g., temperature, stoichiometry).
  • Error Analysis : Calculate %RSD for triplicate runs and report confidence intervals .

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Feasible Synthetic Routes

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Reactant of Route 1
3-Bromo-4-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-ethoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.